An In-depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbonitrile: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-bromo-6-chloro-2H-chromene-3-carbonitrile, a halogenated chromene derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its fundamental properties, including its synthesis, physicochemical characteristics, and potential reactivity. This guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this and similar chromene scaffolds.
Introduction: The Chromene Scaffold
The chromene ring system, a benzopyran, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Derivatives of 2H-chromene are known to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][2][3] The introduction of a carbonitrile group at the 3-position and halogen atoms on the benzo ring, as in 8-bromo-6-chloro-2H-chromene-3-carbonitrile, can significantly modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel biological activities.
Molecular Structure and Identification
8-Bromo-6-chloro-2H-chromene-3-carbonitrile is a synthetic organic compound. Its core structure consists of a dihydropyran ring fused to a benzene ring, with a bromine atom at position 8, a chlorine atom at position 6, and a nitrile group at position 3.
| Identifier | Value | Source |
| IUPAC Name | 8-bromo-6-chloro-2H-chromene-3-carbonitrile | [] |
| CAS Number | 885271-10-3 | [][5] |
| Molecular Formula | C10H5BrClNO | [][5] |
| Molecular Weight | 270.51 g/mol | [] |
| Canonical SMILES | C1=C(C=C2C(=C1Cl)OC=C(C2)C#N)Br | Inferred |
| InChI Key | GHFLRWHYKRVUGS-UHFFFAOYSA-N | [] |
Synthesis Strategies
A likely synthetic pathway would involve the condensation of a substituted salicylaldehyde with an active methylene compound, such as malononitrile.[6][7]
Proposed Synthetic Workflow:
Caption: Proposed one-pot synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
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Reactant Preparation: To a solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1.2 mmol).
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Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or sodium carbonate (0.1 mmol).
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Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for this type of condensation as it can dissolve the reactants and is relatively non-reactive.
-
Catalyst: A base is required to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation. The choice of base can influence reaction rates and yields.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. Column chromatography provides an alternative for separating the product from any byproducts or unreacted starting materials.
Physicochemical Properties (Predicted)
Direct experimental data for the physicochemical properties of 8-bromo-6-chloro-2H-chromene-3-carbonitrile are not available. However, we can predict these properties based on its structure and data from similar compounds.
| Property | Predicted Value / Characteristic | Basis for Prediction |
| Appearance | White to off-white or pale yellow solid | General appearance of similar organic compounds. |
| Melting Point | Likely > 150 °C | The rigid, planar structure and presence of polar groups suggest a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in nonpolar solvents and water. | The presence of the nitrile and ether functionalities, along with the halogen atoms, suggests this solubility profile. |
| LogP | 3.5 - 4.5 | The presence of two halogen atoms and the aromatic system would contribute to its lipophilicity. |
Spectral Properties (Anticipated)
The structure of 8-bromo-6-chloro-2H-chromene-3-carbonitrile would give rise to characteristic signals in various spectroscopic analyses.
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¹H NMR:
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Aromatic protons would appear in the downfield region (δ 7.0-8.0 ppm).
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The methylene protons of the dihydropyran ring would likely appear as a singlet or a narrow multiplet around δ 5.0 ppm.
-
The vinyl proton at the 4-position would be a singlet in the δ 6.0-7.0 ppm range.
-
-
¹³C NMR:
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The carbon of the nitrile group would be observed around δ 115-120 ppm.
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Aromatic and vinylic carbons would resonate in the δ 100-160 ppm region.
-
The methylene carbon would appear in the upfield region, likely around δ 60-70 ppm.
-
-
IR Spectroscopy:
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A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.
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C-O-C stretching vibrations of the pyran ring around 1200-1250 cm⁻¹.
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C=C stretching bands in the aromatic and vinylic regions (1500-1650 cm⁻¹).
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C-Br and C-Cl stretching vibrations in the fingerprint region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z 270, with characteristic isotopic patterns for bromine (M, M+2) and chlorine (M, M+2).
-
Reactivity and Potential for Further Functionalization
The chemical structure of 8-bromo-6-chloro-2H-chromene-3-carbonitrile offers several sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Potential Reaction Pathways:
Caption: Potential sites for chemical modification.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 8-position is a prime site for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents.[8]
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.
-
Reactions of the Pyran Ring: The double bond in the dihydropyran ring could potentially undergo addition reactions, although this might require harsh conditions.
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for 8-bromo-6-chloro-2H-chromene-3-carbonitrile, the chromene scaffold is associated with a broad range of pharmacological effects.[1][2][3]
-
Anticancer Activity: Many chromene derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[9][10]
-
Antimicrobial Activity: The chromene nucleus is a common feature in compounds with antibacterial and antifungal properties.[2]
-
Enzyme Inhibition: Substituted chromenes have been investigated as inhibitors of various enzymes, which is a key strategy in drug discovery.
The presence of the electron-withdrawing nitrile group and the halogen atoms in 8-bromo-6-chloro-2H-chromene-3-carbonitrile suggests that it could be a valuable candidate for screening in various biological assays.
Conclusion and Future Directions
8-Bromo-6-chloro-2H-chromene-3-carbonitrile is a synthetically accessible and versatile heterocyclic compound. Based on the extensive research on related chromene derivatives, this molecule holds promise as a building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile. The exploration of its reactivity in various chemical transformations will further expand its utility as a synthetic intermediate.
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MDPI. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]
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PubMed Central. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Available from: [Link]
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